molecular formula C10H13N3 B1314404 N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine CAS No. 857283-58-0

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

Cat. No. B1314404
M. Wt: 175.23 g/mol
InChI Key: RDOSBGVNNQNNAV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The structure of the compound was established on the basis of X-ray structural analysis . It was found that the interaction of 2-methylimidazo [1,2- a ]pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .


Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine has been studied . It was found that the reaction proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1 H NMR spectrum and 13 C NMR spectrum have been provided .

Scientific Research Applications

Antimicrobial Activity

  • Field : Medical and Biological Chemistry
  • Application : Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, including antimicrobial properties .
  • Method : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine was studied, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
  • Results : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

Synthesis under Microwave Irradiation

  • Field : Organic Chemistry
  • Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
  • Method : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Anticancer Activity

  • Field : Medical and Biological Chemistry
  • Application : Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, which have potential anticancer properties .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Fluorescent Probes

  • Field : Analytical Chemistry
  • Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Treatment of Alzheimer’s Disease

  • Field : Medical and Biological Chemistry
  • Application : Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of Alzheimer’s disease .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Light-Sensitive Dyes

  • Field : Material Science
  • Application : Imidazo[1,2-a]pyridine derivatives have been used as light-sensitive dyes .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

3-Bromo- 2-methyl-1 H -imidazo [1,2- a ]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

properties

IUPAC Name

N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOSBGVNNQNNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428125
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

CAS RN

857283-58-0
Record name N,2-Dimethylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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